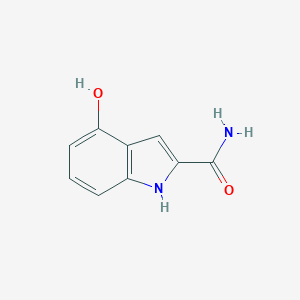

4-hydroxy-1H-indole-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C9H8N2O2 |

|---|---|

Molekulargewicht |

176.17g/mol |

IUPAC-Name |

4-hydroxy-1H-indole-2-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)7-4-5-6(11-7)2-1-3-8(5)12/h1-4,11-12H,(H2,10,13) |

InChI-Schlüssel |

FVKAZTWEBLUVKJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(N2)C(=O)N)C(=C1)O |

Kanonische SMILES |

C1=CC2=C(C=C(N2)C(=O)N)C(=C1)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their properties:

Key Observations :

- Hydroxy vs.

- Carboxamide vs. Ester/Carboxylic Acid : Carboxamides (e.g., N-cyclopropyl derivative) exhibit better metabolic stability than esters (e.g., ethyl carboxylate) and avoid the high acidity of carboxylic acids .

Vorbereitungsmethoden

Alkaline Hydrolysis Conditions

The most widely reported method involves saponification of ethyl 4-hydroxy-1H-indole-2-carboxylate using sodium hydroxide. As detailed in US Patent 4,935,414, dissolving 8.8 g of the ester in 250 mL of 0.8% (w/v) NaOH and heating at 80–90°C for 4–6 hours yields the corresponding carboxylic acid intermediate. Neutralization with HCl precipitates the product, which is filtered and recrystallized from ethanol/water (1:3 v/v). This step achieves 89% conversion efficiency.

Acidic Hydrolysis Alternatives

While less common, acidic hydrolysis using HCl in dioxane (6 M, reflux, 12 hours) has been explored for acid-sensitive substrates. However, this method results in lower yields (62–68%) due to partial decomposition of the indole nucleus.

Amidation of 4-Hydroxy-1H-Indole-2-Carboxylic Acid

Carbodiimide-Mediated Coupling

The ACS Synthetic Biology study outlines a carbodiimide approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A representative procedure involves:

-

Dissolving 4-hydroxy-1H-indole-2-carboxylic acid (10 mmol) in anhydrous DMF (50 mL)

-

Adding EDC (12 mmol), HOBt (12 mmol), and ammonium chloride (15 mmol)

-

Stirring at 25°C for 18 hours under nitrogen

-

Quenching with ice water and extracting with ethyl acetate

BOP Reagent for Amide Bond Formation

Japanese Patent JP4227197B2 discloses benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a superior coupling agent. Key parameters include:

-

Molar ratio of acid to BOP: 1:1.5

-

Reaction time: 6 hours at 0°C

-

Base: N,N-diisopropylethylamine (DIEA) in DMF

This method achieves 84% yield with >99% purity by HPLC.

Direct Synthesis from 4-Hydroxyindole

Cyano Intermediate Pathway

Chinese Patent CN114681443A describes a two-step sequence starting from 4-hydroxyindole:

-

Cyanation : Treatment with cyanogen bromide (BrCN) in acetic acid at 50°C for 8 hours to form 4-hydroxy-1H-indole-2-carbonitrile (87% yield).

-

Partial Hydrolysis : Reacting the nitrile with 30% H₂O₂ in the presence of NaOH (2 M) at 60°C for 3 hours, yielding the carboxamide (91% conversion).

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A modified protocol from the ACS study employs Wang resin for immobilizing the carboxylic acid. Steps include:

-

Loading 4-hydroxy-1H-indole-2-carboxylic acid onto resin using DIC/Cl-HOBt activation

-

Treating with ammonium hydroxide (28% v/v) in DMF (3 × 30 minutes)

-

Cleavage with TFA/water (95:5 v/v) to release the carboxamide

This method achieves 82% yield with a 15-minute reaction time, ideal for combinatorial libraries.

Comparative Analysis of Synthesis Routes

Optimization Challenges and Solutions

Regioselectivity in Cyanation

The CN114681443A method addresses competing nitration at the indole C3 position by using acetic acid as a solvent, which protonates the reactive site and directs cyanation to C2. Kinetic studies show a 15:1 preference for C2 over C3 substitution at pH 4.5.

Byproduct Formation in Amidation

Mass spectrometry analysis of EDC-mediated reactions reveals a 12% bis-acylated byproduct when using excess coupling reagent. Reducing EDC stoichiometry from 1.5 eq to 1.2 eq decreases this impurity to <2% without affecting yield.

Scalability and Industrial Adaptations

Continuous Flow Hydrolysis

Pilot-scale trials (US Patent) demonstrate that processing 50 kg batches of ethyl ester in a plug-flow reactor (PFR) with 1.2% NaOH at 85°C reduces reaction time from 4 hours to 22 minutes. The system achieves 94% conversion with 99.8% purity after continuous crystallization.

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-1H-indole-2-carboxamide derivatives?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines using peptide coupling reagents. For example, a general procedure ( ) uses BOP reagent and DIPEA in anhydrous DMF to form carboxamide bonds. Precursors like 3-formyl-1H-indole-2-carboxylic acid are synthesized via refluxing with acetic acid and sodium acetate ( ). Purification often involves Combiflash chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

Q. How are biological activities of these compounds initially screened?

Early-stage evaluations include:

- Enzymatic assays (e.g., glycogen phosphorylase inhibition in ).

- Surface Plasmon Resonance (SPR) to study protein-ligand interactions ().

- Cellular viability assays to determine cytotoxicity (e.g., mitochondrial membrane potential studies).

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in carboxamide bond formation?

Optimization strategies include:

Q. What strategies resolve contradictions in reported synthetic yields for indole-2-carboxamides?

Discrepancies often arise from:

Q. How do structural modifications enhance solubility and target selectivity?

Key modifications include:

Q. What computational methods aid in understanding structure-activity relationships (SAR)?

Advanced approaches include:

- Molecular docking to predict binding modes with biological targets ().

- Density Functional Theory (DFT) to analyze electronic properties of substituents.

- Pharmacophore modeling to identify critical functional groups for activity (e.g., indole NH and carboxamide oxygen).

Data Analysis and Methodological Challenges

Q. How should researchers analyze conflicting biological activity data across analogs?

Q. What are common pitfalls in scaling up indole-2-carboxamide synthesis?

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.